molecular formula C11H17NO2 B591624 8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID CAS No. 134047-55-5

8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID

Cat. No.: B591624
CAS No.: 134047-55-5
M. Wt: 195.262
InChI Key: UWCNBSOSTMTRND-UHFFFAOYSA-N
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Description

8-Amino-8-tricyclo[5.2.1.0²,⁶]decanecarboxylic acid is a structurally unique compound characterized by a rigid tricyclic framework fused with an amino (-NH₂) and a carboxylic acid (-COOH) group at the 8-position. The tricyclo[5.2.1.0²,⁶]decane system introduces considerable ring strain, which influences its reactivity, solubility, and intermolecular interactions, such as hydrogen bonding observed in related tricyclic compounds .

Properties

IUPAC Name

8-aminotricyclo[5.2.1.02,6]decane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c12-11(10(13)14)5-6-4-9(11)8-3-1-2-7(6)8/h6-9H,1-5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCNBSOSTMTRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC3(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30710928
Record name 5-Aminooctahydro-1H-4,7-methanoindene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134047-55-5
Record name 5-Aminooctahydro-1H-4,7-methanoindene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Precursors and Key Intermediates

The tricyclo[5.2.1.0²,⁶]decane skeleton is a fused bicyclic system with a bridged cyclohexane motif. Retrosynthetic disconnection suggests two primary precursors:

  • Norbornene derivatives : These can undergo Diels-Alder cycloaddition to form bicyclic intermediates, which are further functionalized.

  • Decalin analogs : Hydrogenation of aromatic tricyclic systems, such as tricyclo[5.2.1.0²,⁶]deca-3,8-diene-4,8-dicarboxylic acid, may yield saturated frameworks.

Synthetic Routes to the Tricyclic Framework

Diels-Alder Cycloaddition Approach

A widely reported method for constructing the tricyclo[5.2.1.0²,⁶]decane system involves Diels-Alder reactions between cyclopentadiene and quinone derivatives. For example:

  • Reaction : Cyclopentadiene + 1,4-benzoquinone → Tricyclic adduct.

  • Conditions : Thermal activation (150–200°C) or Lewis acid catalysis (e.g., AlCl₃).

  • Yield : 60–75% for analogous systems.

Post-Cycloaddition Modifications

The resultant adduct is hydrogenated to saturate the diene moiety, followed by oxidation to introduce carboxylic acid groups. For instance, tricyclo[5.2.1.0²,⁶]deca-3,8-diene-4,8-dicarboxylic acid can be hydrogenated using Pd/C in ethanol to yield the saturated dicarboxylic acid.

Functionalization at the 8-Position

Oxidation of Hydroxymethyl Groups

4,8-Bis(hydroxymethyl)tricyclo[5.2.1.0²,⁶]decane (TDMol) serves as a key intermediate. Selective oxidation of one hydroxymethyl group to a carboxylic acid can be achieved via:

  • Jones Oxidation : CrO₃ in H₂SO₄ at 0–5°C.

  • Yields : ~50–65% for similar substrates.

Nitrile Hydrolysis

Alternative routes involve cyanoethylation followed by hydrolysis:

  • Step 1 : Michael addition of acrylonitrile to a tricyclic ketone.

  • Step 2 : Hydrolysis of the nitrile to carboxylic acid using HCl/H₂O (reflux).

Curtius Rearrangement

A carboxylic acid group at the 8-position can be converted to an amine via the Curtius rearrangement:

  • Step 1 : Convert acid to acyl azide (NaN₃, H₂SO₄).

  • Step 2 : Thermolysis to form isocyanate, followed by hydrolysis to amine.

  • Yield : 40–55% for sterically hindered systems.

Reductive Amination

For intermediates with ketone groups:

  • Step 1 : Condensation with NH₃ to form imine.

  • Step 2 : Reduction with NaBH₄ or H₂/Pd.

  • Yield : 60–70% in decalin systems.

Integrated Synthesis Pathways

Pathway A: Dicarboxylic Acid Derivative Route

  • Starting Material : Tricyclo[5.2.1.0²,⁶]decane-3,8-dicarboxylic acid.

  • Step 1 : Selective mono-esterification (MeOH, H⁺).

  • Step 2 : Curtius rearrangement of the free carboxylic acid to amine.

  • Step 3 : Ester hydrolysis (NaOH, H₂O).

  • Overall Yield : 25–30%.

Pathway B: Hydroxymethyl Intermediate Route

  • Starting Material : 4,8-Bis(hydroxymethyl)tricyclo[5.2.1.0²,⁶]decane.

  • Step 1 : Selective oxidation of one hydroxymethyl to carboxylic acid (Jones reagent).

  • Step 2 : Conversion of the remaining hydroxymethyl to amine via mesylation and amination (NH₃, 100°C).

  • Overall Yield : 35–40%.

Challenges and Optimization Strategies

Steric Hindrance and Regioselectivity

The bridged structure of the tricyclo[5.2.1.0²,⁶]decane system imposes significant steric constraints, leading to:

  • Low yields in Curtius rearrangements due to incomplete azide formation.

  • Competing side reactions during oxidation steps (e.g., over-oxidation to ketones).

Catalytic Solutions

  • Enzymatic resolution : Lipase-mediated ester hydrolysis improves regioselectivity.

  • Directed C–H amination : Transition-metal catalysts (e.g., Rh₂(OAc)₄) enable direct amine introduction .

Chemical Reactions Analysis

Types of Reactions: 8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

TRICYCLO(5.2.1.0²,⁶)Decane-8-One

  • Molecular Formula : C₁₀H₁₄O
  • Functional Groups : Ketone (-C=O) at the 8-position.
  • Key Differences: Lacks the amino and carboxylic acid groups, reducing polarity and hydrogen-bonding capacity. The ketone group enables nucleophilic additions or reductions, contrasting with the acid-base reactivity of the carboxylic acid group in the target compound.
  • Applications : Primarily used as an intermediate in organic synthesis due to its reactive ketone moiety .

1,7,8,9-Tetrachloro-4-(2-fluorobenzyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione

  • Structural Features : Endo,cis configuration with halogen (Cl, F) substituents and hydrogen-bonding interactions (C–H⋯O/F).
  • Key Differences: The presence of electronegative halogens and a fluorobenzyl group enhances biological activity but introduces toxicity concerns. The absence of amino-carboxylic acid zwitterions reduces solubility in polar solvents compared to the target compound .

Spirocyclic Amino Carboxylic Acids

8-Amino-1,4-Dioxaspiro[4.5]decane-8-Carboxylic Acid

  • Molecular Formula: C₉H₁₅NO₄
  • Functional Groups: Amino, carboxylic acid, and a spiro-linked dioxolane ring.
  • Key Differences : The spiro system introduces conformational flexibility compared to the rigid tricyclo framework. The dioxolane ring improves solubility in organic solvents but reduces thermal stability.
  • Applications : Used as a building block in peptide synthesis due to its ethylene ketal protecting group .

8-N-BOC-Amino-1,4-Dioxaspiro[4.5]decane-8-Carboxylic Acid

  • Molecular Formula: C₁₄H₂₃NO₆
  • Functional Groups : BOC-protected amine and carboxylic acid.
  • Key Differences : The tert-butoxycarbonyl (BOC) group stabilizes the amine against oxidation, making it suitable for solid-phase peptide synthesis. The molecular weight (301.34 g/mol) is significantly higher than the tricyclo compound (201.24 g/mol), affecting pharmacokinetics .

Linear and Branched Decanecarboxylic Acids

2-Propylheptanoic Acid

  • Synthesis : Produced via hydroformylation and aldol condensation of C₄ olefins, yielding a mixture of isomeric decanecarboxylic acids .
  • Key Differences : Linear alkyl chain with a single carboxylic acid group, lacking the stereochemical complexity and rigidity of the tricyclo system. Primarily used in industrial applications (e.g., lubricants, plasticizers).

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features Applications
8-Amino-8-tricyclo[5.2.1.0²,⁶]decanecarboxylic acid C₁₁H₁₅NO₂ 201.24 Amino, Carboxylic Acid Rigid tricyclic framework Drug design, peptide mimetics
TRICYCLO(5.2.1.0²,⁶)decane-8-one C₁₀H₁₄O 150.22 Ketone Reactive intermediate Organic synthesis
8-N-BOC-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid C₁₄H₂₃NO₆ 301.34 BOC-amine, Carboxylic Acid Stabilized amine, spiro system Peptide synthesis intermediates

Research Findings and Critical Analysis

  • Structural Rigidity vs. Flexibility : The tricyclo[5.2.1.0²,⁶] framework imposes steric constraints that enhance binding specificity in biological systems, whereas spiro compounds offer modularity for synthetic tuning .
  • Hydrogen Bonding and Solubility: The zwitterionic nature of 8-amino-8-tricyclo[5.2.1.0²,⁶]decanecarboxylic acid improves aqueous solubility, contrasting with halogenated tricyclic derivatives, which exhibit lower solubility due to hydrophobic substituents .
  • Synthetic Accessibility: Linear decanecarboxylic acids (e.g., 2-propylheptanoic acid) are synthesized via scalable catalytic processes , whereas tricyclic and spiro derivatives require multi-step routes involving cycloadditions or ketal formations, increasing production costs .

Biological Activity

8-Amino-8-tricyclo[5.2.1.0(2,6)]decanecarboxylic acid is a compound of significant interest due to its unique tricyclic structure and potential biological activities. This article reviews the biological properties, synthetic methodologies, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for 8-amino-8-tricyclo[5.2.1.0(2,6)]decanecarboxylic acid is C10H15NC_{10}H_{15}N with a molecular weight of approximately 165.23 g/mol. Its structure features a tricyclic framework that contributes to its biological activity.

Pharmacological Effects

Research indicates that compounds with tricyclic structures, such as 8-amino-8-tricyclo[5.2.1.0(2,6)]decanecarboxylic acid, exhibit various pharmacological effects:

  • Antimicrobial Activity : Studies have shown that derivatives of tricyclic compounds can inhibit bacterial growth, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Some tricyclic compounds have demonstrated neuroprotective properties, which could be beneficial in neurodegenerative diseases.
  • Antitumor Activity : Initial findings suggest that this compound may possess antitumor properties, warranting further investigation into its mechanism of action.

The exact mechanisms through which 8-amino-8-tricyclo[5.2.1.0(2,6)]decanecarboxylic acid exerts its biological effects are not fully elucidated. However, it is hypothesized that its interaction with specific cellular receptors or enzymes plays a critical role in mediating its pharmacological effects.

Synthetic Approaches

The synthesis of 8-amino-8-tricyclo[5.2.1.0(2,6)]decanecarboxylic acid can be achieved through several methodologies:

  • Nickel-Catalyzed Cyclization : Recent studies have reported the development of nickel-catalyzed asymmetric reactions that facilitate the formation of tricyclic structures from simpler precursors .
    Reaction TypeConditionsYieldEnantioselectivity
    Nickel-CatalyzedMeCN, 10 mol% Ni(OAc)₂80%92–99% ee
    Domino Cyclization1,3-cyclopentanedione substrate65%97% ee
  • Diels-Alder Reactions : This method has been employed to construct the core tricyclic structure effectively.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various tricyclic compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that derivatives of 8-amino-8-tricyclo[5.2.1.0(2,6)]decanecarboxylic acid exhibited significant inhibitory effects on bacterial growth, suggesting potential therapeutic applications in infectious diseases.

Case Study 2: Neuroprotective Properties

In vitro studies assessed the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The findings revealed a marked reduction in cell death and oxidative damage when treated with the compound, indicating its potential role as a neuroprotective agent.

Q & A

Q. How can contradictory spectral data (e.g., NMR vs. IR) be reconciled during structural elucidation?

  • Methodological Answer : IR identifies functional groups (e.g., NH stretch at ~3350 cm1^{-1}, carboxyl C=O at ~1700 cm1^{-1}), while NMR resolves connectivity. Discrepancies arise from dynamic effects (e.g., rotamers); low-temperature NMR (−40°C) or dilution experiments suppress exchange broadening. DFT-IR frequency calculations cross-validate assignments .

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